molecular formula C17H22Cl2N4O4S B4320885 4-{[2,4-dichloro-5-(cyclopropylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide CAS No. 889946-18-3

4-{[2,4-dichloro-5-(cyclopropylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide

Cat. No.: B4320885
CAS No.: 889946-18-3
M. Wt: 449.4 g/mol
InChI Key: ZTVXCXHPKWUCEW-UHFFFAOYSA-N
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Description

4-{[2,4-Dichloro-5-(cyclopropylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide is a structurally complex piperazine-carboxamide derivative. Its core structure includes a piperazine ring substituted with a carboxamide group (N,N-dimethyl) and a benzoyl moiety bearing dichloro and cyclopropylsulfamoyl substituents. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs suggest applications in kinase inhibition, anticancer research, or enzyme modulation .

Properties

IUPAC Name

4-[2,4-dichloro-5-(cyclopropylsulfamoyl)benzoyl]-N,N-dimethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N4O4S/c1-21(2)17(25)23-7-5-22(6-8-23)16(24)12-9-15(14(19)10-13(12)18)28(26,27)20-11-3-4-11/h9-11,20H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVXCXHPKWUCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101121309
Record name 4-[2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoyl]-N,N-dimethyl-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101121309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889946-18-3
Record name 4-[2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoyl]-N,N-dimethyl-1-piperazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889946-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoyl]-N,N-dimethyl-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101121309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-{[2,4-dichloro-5-(cyclopropylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide involves multiple steps, typically starting with the preparation of the benzoyl chloride derivative. This is followed by the introduction of the cyclopropylamino group through a nucleophilic substitution reaction. The final step involves the formation of the piperazine ring and the attachment of the dimethylcarboxamide group. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzoyl and sulfonyl groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carboxamide group.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{[2,4-dichloro-5-(cyclopropylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[2,4-dichloro-5-(cyclopropylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The piperazine ring can interact with various biological pathways, modulating their activity .

Comparison with Similar Compounds

Core Piperazine-Carboxamide Derivatives

The following compounds share the piperazine-carboxamide scaffold but differ in substituents, influencing their physicochemical and biological properties:

Compound Name / ID Key Substituents Physicochemical Properties (if available) Reference
Target Compound 2,4-Dichloro-5-(cyclopropylsulfamoyl)phenyl carbonyl; N,N-dimethyl carboxamide Not explicitly reported
A4 () 2-Chlorophenyl; 4-oxo-3,4-dihydroquinazolin-2-ylmethyl M.p. 197.9–199.6 °C; Yield: 45.2%
A6 () 4-Chlorophenyl; 4-oxo-3,4-dihydroquinazolin-2-ylmethyl M.p. 189.8–191.4 °C; Yield: 48.1%
4-(4-Acetylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide () 4-Acetylphenyl; 4-chlorophenyl Not explicitly reported
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () 4-Ethylpiperazine; 4-chlorophenyl Chair conformation of piperazine; Crystal structure
Compound in 4-Cyano-3-(trifluoromethyl)phenyl; 1-methyl-1H-imidazole-4-carbonyl Not explicitly reported

Key Observations:

  • Substituent Position and Electronic Effects : The target compound’s 2,4-dichloro substitution on the phenyl ring is analogous to A4 and A6 (), which feature chlorophenyl groups. Electron-withdrawing chlorine atoms may enhance binding to hydrophobic pockets in biological targets .
  • Unique Cyclopropylsulfamoyl Group: This substituent distinguishes the target compound from others. Cyclopropane rings are known to improve metabolic stability and bioavailability by resisting oxidative metabolism .

Physicochemical Property Trends

  • Melting Points: Chlorophenyl-substituted analogs (e.g., A4, A6) exhibit higher melting points (189–200 °C) compared to non-halogenated derivatives, likely due to increased crystallinity from halogen interactions . The target compound’s melting point may fall within this range.
  • Solubility : The sulfamoyl group in the target compound could improve aqueous solubility compared to acetylphenyl () or ethylpiperazine () derivatives, which are more lipophilic .

Biological Activity

The compound 4-{[2,4-dichloro-5-(cyclopropylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide is a piperazine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The compound features a piperazine core substituted with various functional groups, which influence its biological activity. The presence of the dichloro and cyclopropylsulfamoyl groups is particularly noteworthy as they may enhance the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds often exhibit significant antimicrobial properties. For instance, a study highlighted that certain piperazine derivatives showed enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin . The specific compound may similarly possess antimicrobial properties due to structural similarities with other active derivatives.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects can be inferred from studies on related piperazine derivatives. For example, certain piperazine compounds demonstrated up to 65-87% inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations around 10 µM . This suggests that the compound could modulate inflammatory responses, which is critical in various disease states.

Neuropharmacological Effects

Piperazine derivatives have also been studied for their effects on the central nervous system. Some compounds have shown promise in modulating serotonin receptors, which are crucial in treating conditions like depression and anxiety . The activity profile of the compound may include interactions with serotonin receptors, potentially leading to antidepressant-like effects.

Case Studies

  • Synthesis and Evaluation : A study synthesized various piperazine derivatives and evaluated their biological activities. Among these, some exhibited notable anti-inflammatory and antimicrobial activities, suggesting that structural modifications could lead to enhanced efficacy .
  • Multimodal Effects : Another case study focused on a related compound that displayed multimodal effects on serotonin receptors, indicating that similar compounds might affect multiple pathways involved in mood regulation and inflammation .

Data Table: Biological Activities of Related Piperazine Derivatives

Compound NameActivity TypeInhibition % (at 10 µM)Reference
Compound AAnti-inflammatory65-87% TNF-α
Compound BAntimicrobial2-2.5x potency vs. ciprofloxacin
Compound CNeuropharmacologicalHigh affinity for 5-HT receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2,4-dichloro-5-(cyclopropylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-{[2,4-dichloro-5-(cyclopropylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide

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